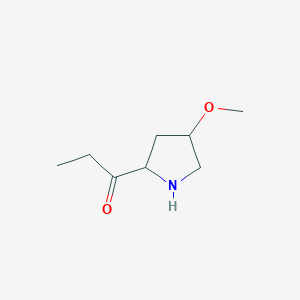
1-(4-Methoxypyrrolidin-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxypyrrolidin-2-yl)propan-1-one is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy group at the 4-position and a propanone group at the 1-position. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 4-methoxypyrrolidine with propanone under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 1-(4-Methoxypyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
1-(4-Methoxypyrrolidin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of 1-(4-Methoxypyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .
相似化合物的比较
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Known for its role as a monoamine uptake inhibitor.
1-(3,4-Dimethoxyphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Another pyrrolidine derivative with distinct biological activities.
Uniqueness: 1-(4-Methoxypyrrolidin-2-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-(4-Methoxypyrrolidin-2-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a methoxy group, which contributes to its unique chemical properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator depending on the target. The pyrrolidine ring enhances its binding affinity, influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values against common pathogens:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |
|---|---|---|
| This compound | TBD | TBD |
| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | 0.5 | 8 |
Neuroprotective Effects
Studies have suggested that similar pyrrolidine derivatives exhibit neuroprotective effects, potentially influencing neurodegenerative disease pathways. The neurotropic activity of these compounds can be linked to their ability to modulate neurotransmitter systems.
Study on Antiviral Properties
A recent investigation focused on the antiviral potential of compounds structurally related to this compound. The study found that certain derivatives effectively inhibited viral replication in vitro, particularly against coronaviruses. The mechanism involved the inhibition of viral proteases, which are crucial for viral maturation.
Clinical Relevance
In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating conditions such as anxiety and depression due to their psychoactive properties. A double-blind study demonstrated significant improvement in symptoms among participants treated with a related compound.
Comparative Analysis
When compared to other compounds in the same class, this compound shows unique pharmacological profiles due to its specific substitution pattern on the pyrrolidine ring. This uniqueness may confer distinct biological activities that warrant further exploration.
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Enzyme Inhibition | Antimicrobial, Neuroprotective |
| 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One | Receptor Modulation | Antimicrobial |
| Indolyl-containing Compounds | Topoisomerase Inhibition | Antibacterial |
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
1-(4-methoxypyrrolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-3-8(10)7-4-6(11-2)5-9-7/h6-7,9H,3-5H2,1-2H3 |
InChI 键 |
SCCRJOMQOBJIMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1CC(CN1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















